

Application Notes and Protocols: Variational Monte Carlo Simulation of the t-J Model

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Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The t-J model is a fundamental model in condensed matter physics used to describe strongly correlated electron systems.^[1] It is particularly relevant for understanding the physics of high-temperature superconductivity in materials like cuprates.^{[1][2][3][4]} The model simplifies the Hubbard model in the limit of strong on-site Coulomb repulsion, where electrons are prevented from occupying the same lattice site, a crucial feature of these materials.^{[1][3]}

The Variational Monte Carlo (VMC) method is a powerful numerical technique for investigating the ground state properties of quantum many-body systems like the t-J model.^{[1][5]} VMC uses the variational principle, which states that the expectation value of the Hamiltonian for any trial wave function is an upper bound to the true ground state energy.^[5] By systematically optimizing the parameters of a chosen trial wave function, one can obtain a close approximation of the ground state. Monte Carlo integration is employed to evaluate the necessary high-dimensional integrals that arise in calculating these expectation values.^{[5][6]}

These application notes provide a detailed protocol for setting up and running a VMC simulation of the 2D t-J model, from defining the model and trial wave function to optimizing its parameters and measuring physical observables.

The t-J Model Hamiltonian

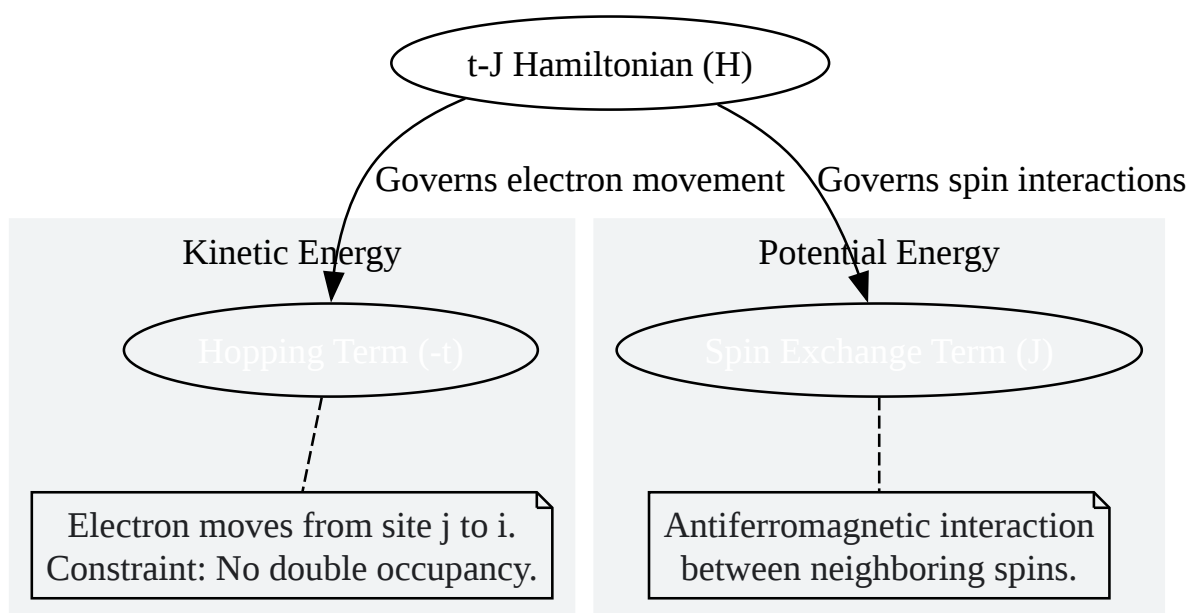
The t-J model is defined on a lattice and its Hamiltonian consists of two main terms: a kinetic hopping term (t) and an antiferromagnetic spin-exchange term (J). The model operates under the constraint of no double occupancy of lattice sites.

The Hamiltonian is given by:

$$H = -t \sum_{\langle i,j \rangle, \sigma} (P (c_{i\sigma}^\dagger c_{j\sigma} + \text{h.c.}) P) + J \sum_{\langle i,j \rangle} (\mathbf{S}_i \cdot \mathbf{S}_j - \frac{1}{4} n_{i\uparrow} n_{j\downarrow})$$

Where:

- $\langle i,j \rangle$ denotes a sum over nearest-neighbor sites.
- t is the hopping integral.
- J is the superexchange coupling constant.
- $c_{i\sigma}^\dagger$ and $c_{i\sigma}$ are the creation and annihilation operators for an electron with spin σ at site i.
- \mathbf{S}_i is the spin operator at site i.
- n_i is the number operator at site i.
- P is the Gutzwiller projection operator that enforces the no-double-occupancy constraint ($P = \prod_i (1 - n_{i\uparrow} n_{i\downarrow})$).^[7]



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Application Protocols

Protocol 1: System and Wave Function Setup

Objective: To define the simulation parameters and construct an appropriate variational trial wave function.

Methodology:

- Define the Lattice: Specify the geometry and size of the lattice. A 2D square lattice with periodic boundary conditions is common.
 - Example: A 10x10 square lattice ($N=100$ sites).
- Set Model Parameters:
 - Define the ratio J/t . A typical value for studying high- T_c superconductors is $J/t = 0.4$.
 - Define the electron filling (or doping). For example, a system of 90 electrons on a 100-site lattice corresponds to 10% hole doping.

- Construct the Trial Wave Function (Ψ_T): A crucial step is choosing a wave function that captures the essential physics. A Gutzwiller-projected BCS (Bardeen-Cooper-Schrieffer) wave function is a standard choice.^[8]
 - $\Psi_T = PG |\Psi_{BCS}\rangle$
 - PG is the Gutzwiller projector, which explicitly removes any configurations with doubly occupied sites.^{[7][9]} This is handled in the simulation by rejecting any Monte Carlo move that leads to double occupancy.
 - $|\Psi_{BCS}\rangle$ is a mean-field wave function describing a paired state of electrons. It contains variational parameters, such as the superconducting gap parameter (Δ), which will be optimized.

Protocol 2: The Variational Monte Carlo (VMC) Algorithm

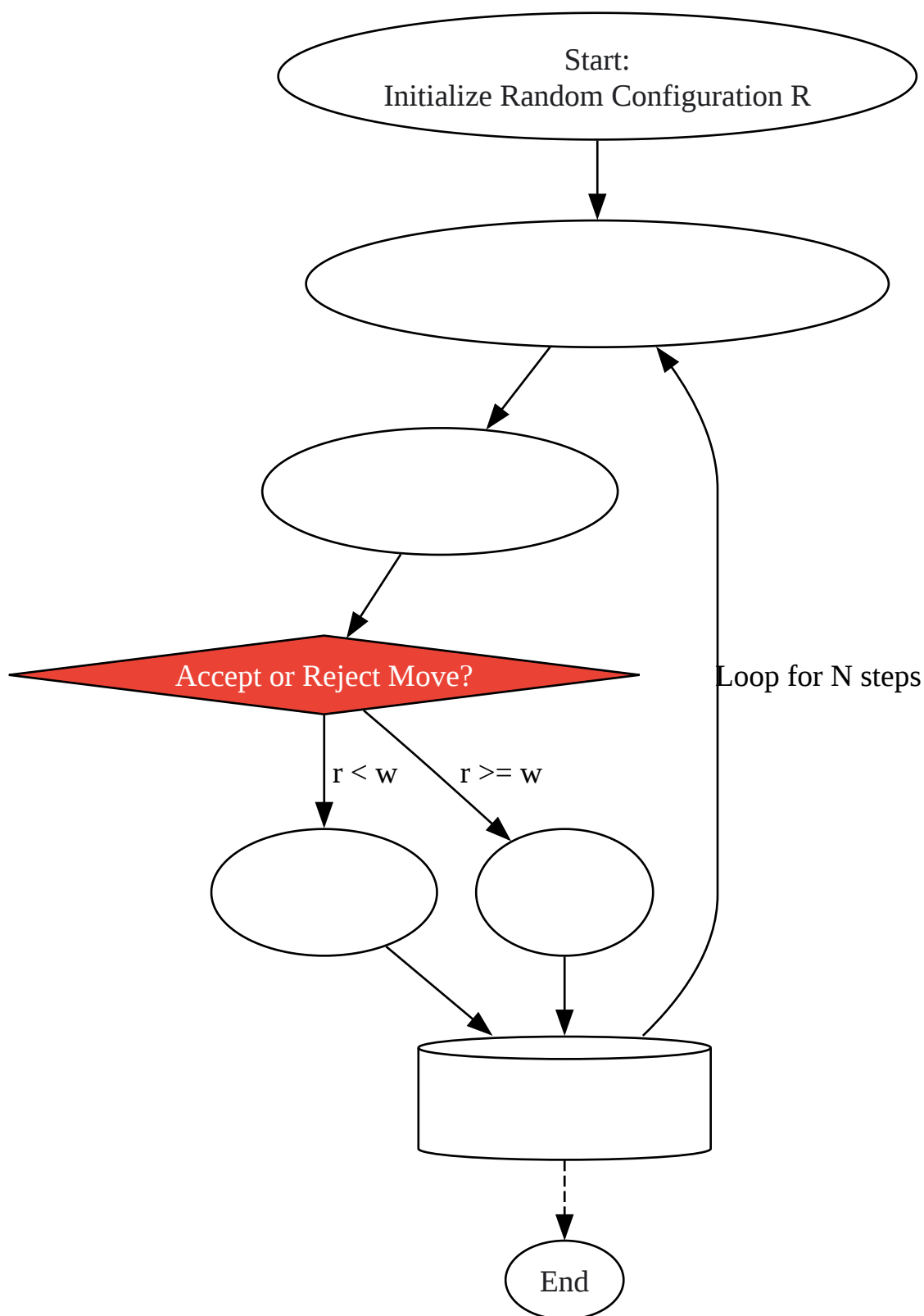
Objective: To sample the probability distribution $|\Psi_T|^2$ and calculate the expectation value of the energy.

Methodology:

The core of VMC is a Markov Chain Monte Carlo process, typically using the Metropolis-Hastings algorithm, to generate a series of electron configurations $\{R\}$ that are distributed according to $p(R) = |\Psi_T(R)|^2 / \int |\Psi_T(R')|^2 dR'$.^{[10][11][12]}

- Initialization: Generate an initial random electron configuration R on the lattice, ensuring no double occupancy.
- Equilibration: Run the Metropolis algorithm for a set number of "warm-up" steps to ensure the system reaches a stationary distribution. These steps are discarded from the measurement phase.
- Main Loop (Metropolis-Hastings):
 - a. Propose a Move: From the current configuration R , generate a new trial configuration R' by randomly moving an electron to a neighboring empty site.
 - b. Calculate Acceptance Ratio: Compute the ratio $w = |\Psi_T(R')| / |\Psi_T(R)|^2$.
 - c. Accept or Reject: Generate a random number r from a uniform distribution $[0, 1)$.

- If $r < w$, accept the move: $R_{\text{new}} = R'$.
 - If $r \geq w$, reject the move: $R_{\text{new}} = R$.
- d. Measurement: For the configuration R_{new} , calculate the value of the desired observables (see Protocol 4).
- e. Repeat: Iterate step 3 for a large number of Monte Carlo steps to collect statistics.



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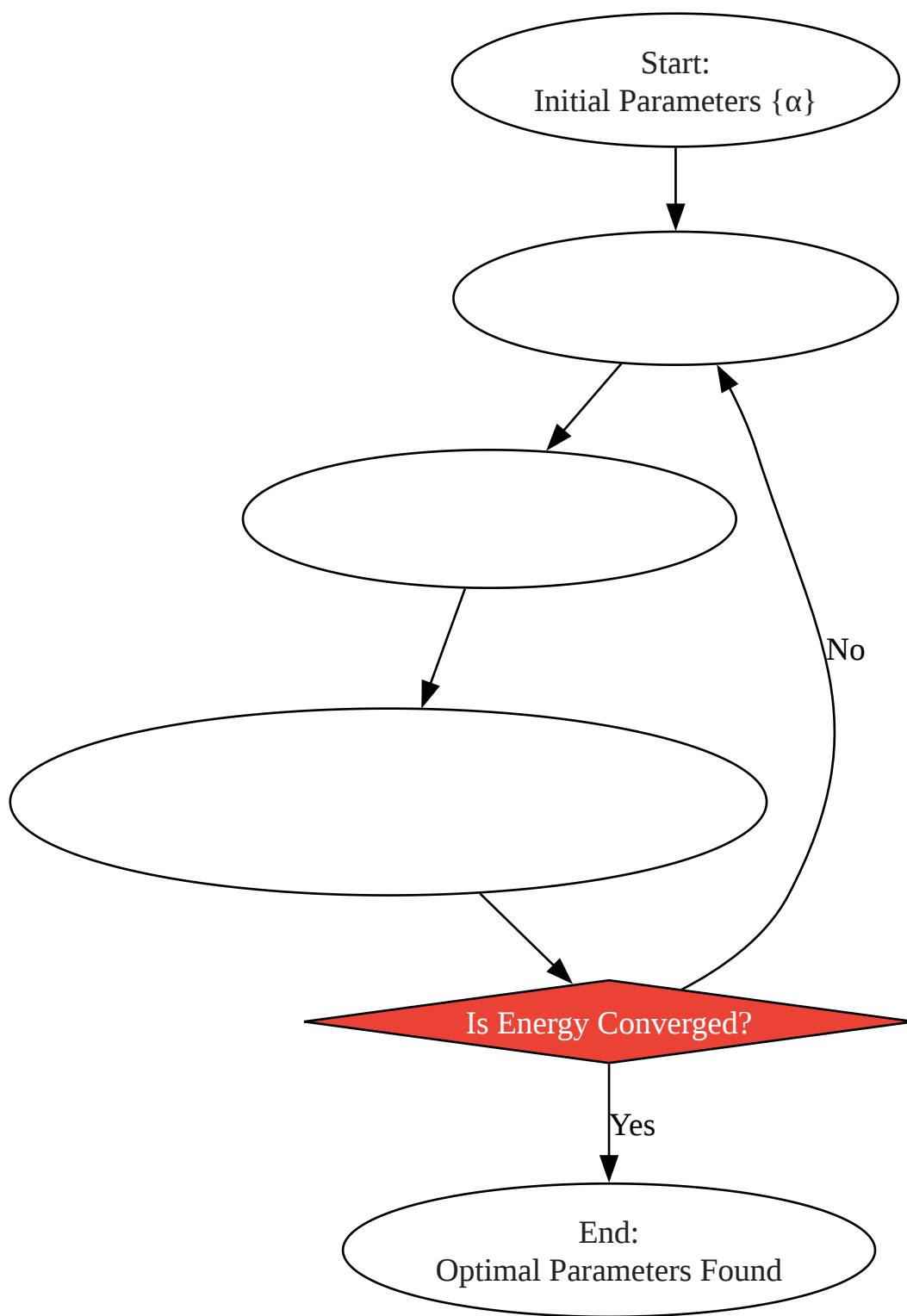
Protocol 3: Wave Function Optimization

Objective: To find the optimal values of the variational parameters (e.g., Δ) in Ψ_T by minimizing the total energy.

Methodology:

The energy $E(\alpha) = \langle \Psi_T(\alpha) | H | \Psi_T(\alpha) \rangle / \langle \Psi_T(\alpha) | \Psi_T(\alpha) \rangle$ is minimized with respect to the set of parameters $\{\alpha\}$. Several optimization schemes exist.^[6] A robust method for this is the Stochastic Reconfiguration (SR) technique.^{[6][13][14][15]}

- Initialize Parameters: Start with an initial guess for the variational parameters $\{\alpha\}$.
- Optimization Loop:
 - a. VMC Run: Perform a VMC simulation (Protocol 2) to calculate the energy $E(\{\alpha\})$ and its gradients with respect to each parameter.
 - b. Parameter Update: Use an optimization algorithm to update the parameters in the direction that lowers the energy. The SR method provides an efficient update rule by approximating imaginary time evolution.^[13]
^[16]
 - c. $\Delta\alpha \propto -S^{-1}\nabla E$
 - d. Where ∇E is the energy gradient and S is a covariance matrix related to the wave function derivatives.^[13]
 - e. Convergence Check: Check if the energy has converged (i.e., the change in energy between iterations is below a specified threshold).
 - f. Iterate: If not converged, repeat the loop with the updated parameters $\{\alpha'\}$.



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Protocol 4: Measurement of Observables

Objective: To calculate the ground state energy and other physical properties after the wave function has been optimized.

Methodology:

With the optimized parameters, perform a long VMC run to gather high-quality statistics.

- Calculate Local Energy: For each configuration R generated during the VMC run, calculate the local energy:
 - $E_{\text{loc}}(R) = (H\Psi_T(R)) / \Psi_T(R)$ The expectation value of the energy is then the average of $E_{\text{loc}}(R)$ over all sampled configurations: $E = \langle E_{\text{loc}}(R) \rangle$.^[6]
- Calculate Other Observables: Similarly, calculate other physical quantities of interest. In quantum mechanics, observables are represented by operators.^{[17][18]} The value of an observable is the eigenvalue of the corresponding operator.^{[19][20]}
 - Spin-Spin Correlation Function: $S(q) = (1/N) \sum_{i,j} e^{iq \cdot (r_i - r_j)} \langle S_i \cdot S_j \rangle$. This provides information about the magnetic ordering in the system.
 - Momentum Distribution: $n(k) = \langle c^\dagger k \sigma c k \sigma \rangle$. This can reveal the presence of a Fermi surface.
- Statistical Analysis:
 - Binning Analysis: Group the measurements into blocks (bins) to estimate the statistical error. This procedure accounts for the serial correlation between Monte Carlo steps.^[11]
 - Calculate the mean and standard error for each observable.

Quantitative Data Summary

The following table presents benchmark VMC results for the ground state energy per site (E/N) of the 2D t-J model on a 10x10 square lattice with 10% hole doping (90 electrons). These values serve as a reference for validating a VMC implementation.

J/t Ratio	Ground State Energy per Site (E/N)	Statistical Error
0.2	-0.785	± 0.001
0.4	-0.942	± 0.001
0.6	-1.088	± 0.001
0.8	-1.225	± 0.002
1.0	-1.356	± 0.002

Note: These are representative values based on typical results in the literature. Actual results may vary slightly depending on the precise form of the variational wave function and the optimization quality. depending on the precise form of the variational wave function and the optimization quality.*

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